molecular formula C10H11N5O2 B291970 2-morpholin-4-yl-1H-pyrimido[4,5-d]pyrimidin-5-one

2-morpholin-4-yl-1H-pyrimido[4,5-d]pyrimidin-5-one

Cat. No. B291970
M. Wt: 233.23 g/mol
InChI Key: HWAZZWSJNVDTKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-morpholin-4-yl-1H-pyrimido[4,5-d]pyrimidin-5-one is a heterocyclic compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound belongs to the class of pyrimidine derivatives, and its unique chemical structure makes it an interesting target for drug discovery and development.

Mechanism of Action

The exact mechanism of action of 2-morpholin-4-yl-1H-pyrimido[4,5-d]pyrimidin-5-one is not fully understood. However, it has been suggested that the compound exerts its anti-tumor activity by inhibiting the activity of enzymes such as topoisomerase and DNA polymerase. The anti-inflammatory activity of the compound is thought to be due to its ability to inhibit the production of pro-inflammatory cytokines. The anti-viral activity of 2-morpholin-4-yl-1H-pyrimido[4,5-d]pyrimidin-5-one is thought to be due to its ability to inhibit viral replication.
Biochemical and Physiological Effects:
2-morpholin-4-yl-1H-pyrimido[4,5-d]pyrimidin-5-one has been shown to have a number of biochemical and physiological effects. The compound has been shown to induce apoptosis in tumor cells, inhibit the production of pro-inflammatory cytokines, and inhibit viral replication. Additionally, 2-morpholin-4-yl-1H-pyrimido[4,5-d]pyrimidin-5-one has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 2-morpholin-4-yl-1H-pyrimido[4,5-d]pyrimidin-5-one in lab experiments is its high potency and selectivity towards its target enzymes. Additionally, the compound has a unique chemical structure that can be modified to improve its pharmacokinetic properties. However, one limitation of using 2-morpholin-4-yl-1H-pyrimido[4,5-d]pyrimidin-5-one in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 2-morpholin-4-yl-1H-pyrimido[4,5-d]pyrimidin-5-one. One area of interest is the development of analogs with improved pharmacokinetic properties and selectivity towards specific targets. Another area of interest is the investigation of the compound's potential use in combination therapy with other anti-tumor or neuroprotective agents. Additionally, further studies are needed to better understand the mechanism of action of 2-morpholin-4-yl-1H-pyrimido[4,5-d]pyrimidin-5-one and its potential therapeutic applications in various disease states.

Synthesis Methods

The synthesis of 2-morpholin-4-yl-1H-pyrimido[4,5-d]pyrimidin-5-one involves the condensation of 2-amino-4,6-dichloropyrimidine with morpholine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at an elevated temperature, typically between 100-120°C. The resulting product is purified by recrystallization or column chromatography.

Scientific Research Applications

2-morpholin-4-yl-1H-pyrimido[4,5-d]pyrimidin-5-one has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-tumor, anti-inflammatory, and anti-viral activities. The compound has also been investigated as a potential treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, 2-morpholin-4-yl-1H-pyrimido[4,5-d]pyrimidin-5-one has been studied for its potential use as a fluorescent probe for DNA detection.

properties

Molecular Formula

C10H11N5O2

Molecular Weight

233.23 g/mol

IUPAC Name

2-morpholin-4-yl-8H-pyrimido[4,5-d]pyrimidin-5-one

InChI

InChI=1S/C10H11N5O2/c16-9-7-5-11-10(14-8(7)12-6-13-9)15-1-3-17-4-2-15/h5-6H,1-4H2,(H,11,12,13,14,16)

InChI Key

HWAZZWSJNVDTKF-UHFFFAOYSA-N

Isomeric SMILES

C1COCCN1C2=NC=C3C(=NC=NC3=O)N2

SMILES

C1COCCN1C2=NC=C3C(=N2)NC=NC3=O

Canonical SMILES

C1COCCN1C2=NC=C3C(=NC=NC3=O)N2

Origin of Product

United States

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